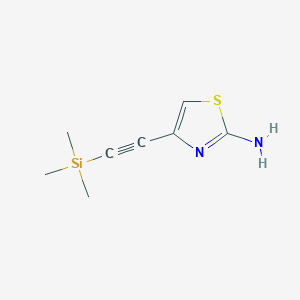

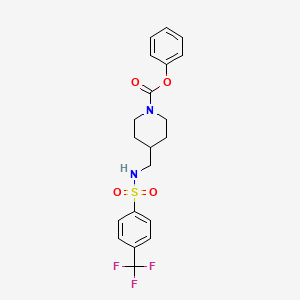

![molecular formula C18H23N3O3 B2964053 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide CAS No. 930061-70-4](/img/structure/B2964053.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide, also known as DEDPA, is a synthetic compound that has recently been developed as a potential therapeutic agent. It is a member of a new class of compounds known as diazaspirodecanes, which have been studied for their potential therapeutic applications. DEDPA has been shown to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

Research into derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the specified compound, has shown potential in the synthesis of antihypertensive agents. These compounds, when substituted at specific positions, have been evaluated for their effectiveness in lowering blood pressure, showcasing their potential as alpha-adrenergic blockers. Notably, certain derivatives have demonstrated significant activity as alpha 2-adrenoceptor antagonists, suggesting a promising avenue for developing new antihypertensive treatments (Caroon et al., 1981).

Bridged Analogs of Pyrrolizidine Alkaloids

Another fascinating application involves the synthesis of compounds that can be regarded as bridged analogs of pyrrolizidine alkaloids, highlighting a novel approach to creating substances with potential biological activity. This research explores the reaction of specific heterocycles with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate, leading to compounds with interesting structural and potentially pharmacological properties (Konovalova et al., 2013).

Gabapentin-base Synthesis

In the realm of synthesizing biologically active compounds, an innovative approach has been developed utilizing gabapentin as a precursor for generating N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and related derivatives. This showcases the versatility of the base structure in producing compounds with potential therapeutic applications, further emphasizing the importance of structural modifications in enhancing biological activity and exploring intramolecular interactions (Amirani Poor et al., 2018).

Supramolecular Arrangements

The study of supramolecular arrangements based on derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decane provides insights into the relationship between molecular and crystal structures. This research is vital for understanding how substituents influence supramolecular arrangements, which is crucial for the design of materials with specific physical and chemical properties (Graus et al., 2010).

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-13-7-6-8-14(11-13)19-15(22)12-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8,11H,2-5,9-10,12H2,1H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXJDDSFXMLMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

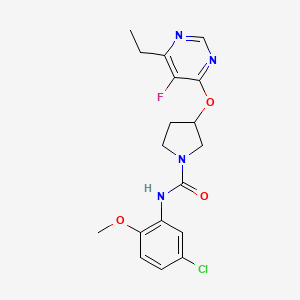

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)

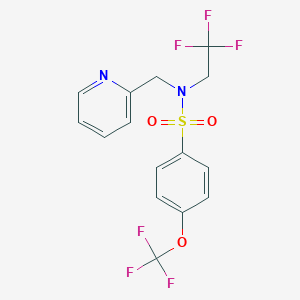

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

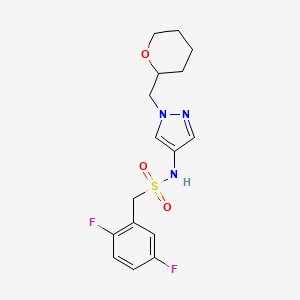

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)